1-(4-Chloro-3-nitrophenyl)propan-1-one
Overview
Description
“1-(4-Chloro-3-nitrophenyl)propan-1-one” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known by its CAS Number: 80093-43-2 .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-3-nitrophenyl)propan-1-one” consists of a propiophenone backbone with a chlorine atom and a nitro group attached to the phenyl ring .Scientific Research Applications
Synthesis and Chemical Properties
- Chalcone Derivatives Synthesis : The compound is involved in the synthesis of chalcone derivatives like 1-(4-nitrophenyl)-3-(4-chlorophenyl)propen-1-one, which are evaluated for their anti-inflammatory and anti-ulcer activities (Okunrobo, Usifoh, & Uwaya, 2006).
- Photophysical Property Analysis : Its photophysical properties are analyzed in different solvents, revealing insights into intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).
Applications in Material Science
- Corrosion Inhibition : Derivatives like 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one are studied for their potential as corrosion inhibitors for metals in acidic environments (Hamani, Douadi, Daoud, Al-Noaimi, Rikkouh, & Chafaa, 2017).
Biochemical and Pharmaceutical Research
- Chiral Intermediate Synthesis : It's used in the asymmetric synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol, crucial in antidepressant drug synthesis (Choi, Choi, Kim, Uhm, & Kim, 2010).
- Antimicrobial Compound Synthesis : Novel derivatives are synthesized for antimicrobial studies, showcasing its role in developing new pharmaceuticals (Desai & Dodiya, 2016).
Analytical Chemistry
- Chloramphenicol Analysis : It's used in the analysis of chloramphenicol and its related compounds in pharmaceutical forms, demonstrating its role in analytical chemistry (Al-Rimawi & Kharoaf, 2011).
Safety And Hazards
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-2-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEKZGZVHGKFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564074 | |
Record name | 1-(4-Chloro-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)propan-1-one | |
CAS RN |
80093-43-2 | |
Record name | 1-(4-Chloro-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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